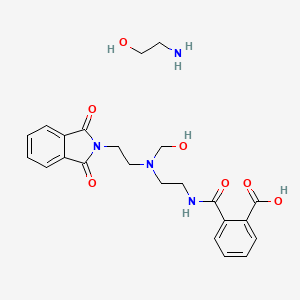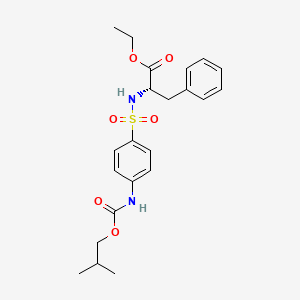
L-Phenylalanine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalanine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester is a complex organic compound derived from L-Phenylalanine This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a 2-methylpropoxycarbonylamino group The ethyl ester functionality is attached to the carboxyl group of the phenylalanine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester typically involves multiple steps:
Protection of the Amino Group: The amino group of L-Phenylalanine is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Sulfonylation: The protected L-Phenylalanine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Substitution Reaction: The sulfonylated intermediate is further reacted with 2-methylpropoxycarbonyl chloride to introduce the 2-methylpropoxycarbonylamino group.
Esterification: Finally, the carboxyl group of the phenylalanine moiety is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
L-Phenylalanine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester functionality.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
L-Phenylalanine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of L-Phenylalanine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
L-Phenylalanine methyl ester hydrochloride: A simpler ester derivative of L-Phenylalanine.
N-acetyl-L-Phenylalanine methyl ester: Another ester derivative with an acetyl group.
Uniqueness
L-Phenylalanine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester is unique due to the presence of the sulfonyl group and the 2-methylpropoxycarbonylamino substitution, which confer distinct chemical and biological properties compared to other derivatives.
特性
CAS番号 |
81865-24-9 |
|---|---|
分子式 |
C22H28N2O6S |
分子量 |
448.5 g/mol |
IUPAC名 |
ethyl (2S)-2-[[4-(2-methylpropoxycarbonylamino)phenyl]sulfonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H28N2O6S/c1-4-29-21(25)20(14-17-8-6-5-7-9-17)24-31(27,28)19-12-10-18(11-13-19)23-22(26)30-15-16(2)3/h5-13,16,20,24H,4,14-15H2,1-3H3,(H,23,26)/t20-/m0/s1 |
InChIキー |
NGOOUSGONDBQEL-FQEVSTJZSA-N |
異性体SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OCC(C)C |
正規SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


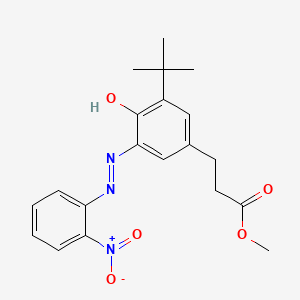
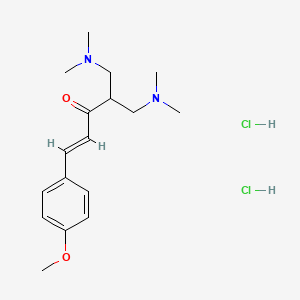
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
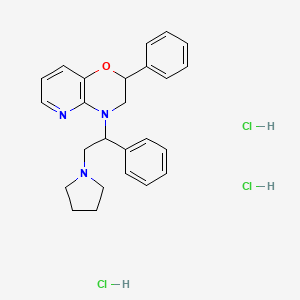
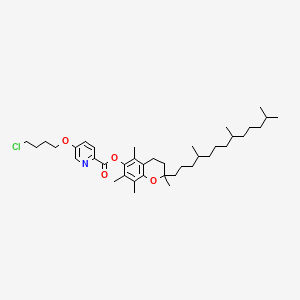
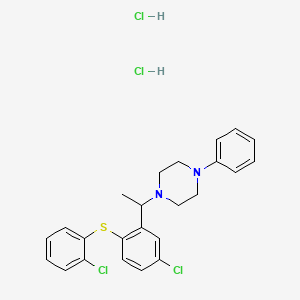


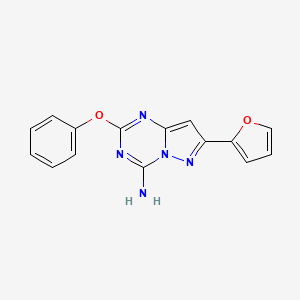
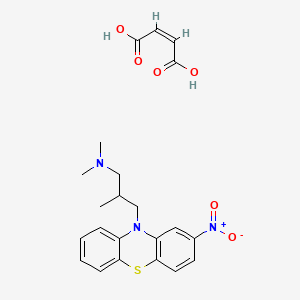

![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747173.png)

